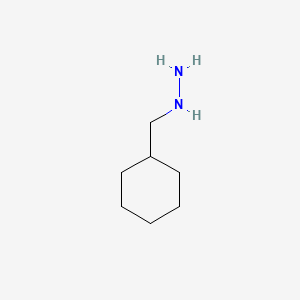
Cimemoxin
Overview
Description
Cimemoxin, also known as cyclohexylmethylhydrazine, is a hydrazine monoamine oxidase inhibitor (MAOI) antidepressant . It was never marketed .
Synthesis Analysis
This compound possesses 50 times the relative activity of iproniazid and 25x nialamide . The synthesis process involves reacting 3-Cyclohexene-1-carbaldehyde (also known as 1,2,3,6-Tetrahydrobenzaldehyde) with N-acetylhydrazine to give the hydrazone, which is then reduced by catalytic hydrogenation. The acetyl group is removed by acid hydrolysis .Molecular Structure Analysis
The molecular formula of this compound is C7H16N2 . The molar mass is 128.219 g·mol −1 . The SMILES notation is NNCC1CCCCC1 .Chemical Reactions Analysis
The synthesis of this compound involves a reaction with N-acetylhydrazine to form a hydrazone, followed by catalytic hydrogenation and acid hydrolysis .Scientific Research Applications
Myocardial Ischemia and Reperfusion Injury Treatment
- 2-Methoxycinnamaldehyde (2-MCA), an active ingredient of Cinnamomum cassia (which contains Cimemoxin), has shown promise in treating myocardial ischemia and reperfusion injury. In a study involving rats, 2-MCA administration significantly improved myocardial dysfunction and reduced infarct size. It also exhibited antioxidant and anti-inflammatory actions, potentially due to heme oxygenase (HO)-1 induction (Hwa et al., 2012).
Intestinal Permeability Management
- Complementary and integrative medicine (CIM) practitioners utilize various treatment interventions, including natural substances like this compound, for managing increased intestinal permeability (IP). These integrative treatment methods align with preclinical research, suggesting that CIM practitioners prescribe in accordance with the published literature (Leech et al., 2019).
Immunostimulatory Activity
- Galactomannan isolated from Antrodia cinnamomea (which includes this compound) has been studied for its immunostimulatory properties. This substance stimulated key immune responses, indicating potential as an immunostimulator or adjuvant in immunotherapy and vaccination (Perera et al., 2018).
Cancer Treatment and Chemoprevention
- Antrodia cinnamomea, containing this compound, has shown effectiveness in treating inflammatory disorders, cancers, hypertension, and hepatitis. Its extracts and active components have exhibited potent cytotoxic, anti-inflammatory, and hepatoprotective activities (Lu et al., 2013).
Anti-inflammatory Action
- Cinnamomum cassia, a source of this compound, has demonstrated strong anti-inflammatory activity by suppressing Src/Syk-mediated NF-κB activation, contributing to its traditional use as an anti-gastritis remedy (Yu et al., 2012).
Inhibitory Effect on Cancer Stem Cells
- Research on Antrodia cinnamomea, which includes this compound, revealed its potential in inhibiting cancer stem cells (CSCs) derived from various human cancer cell lines. It also demonstrated an association between the CSC-inhibitory effect of A. cinnamomea and significant downregulation of several microRNAs and cancer stemness expression levels (Su et al., 2017).
Mechanism of Action
properties
IUPAC Name |
cyclohexylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-9-6-7-4-2-1-3-5-7/h7,9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHMBGHSWFWYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191314 | |
| Record name | Cimemoxin [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3788-16-7 | |
| Record name | (Cyclohexylmethyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimemoxin [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimemoxin [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMEMOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/584QS921R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




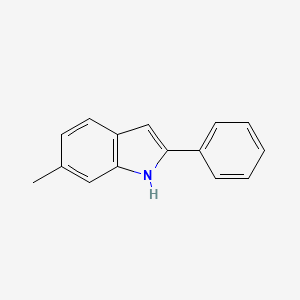

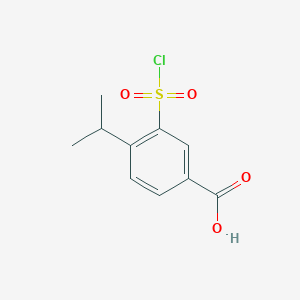
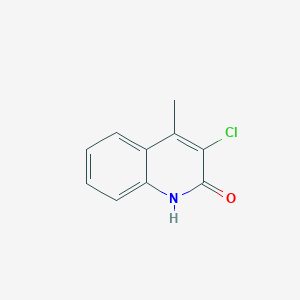


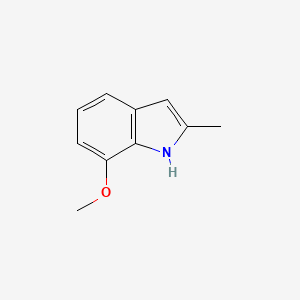
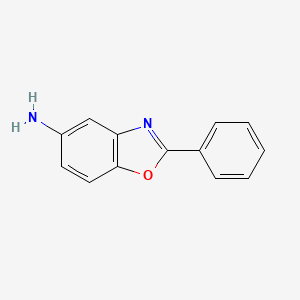

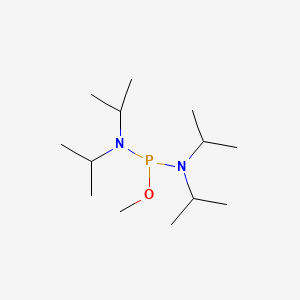
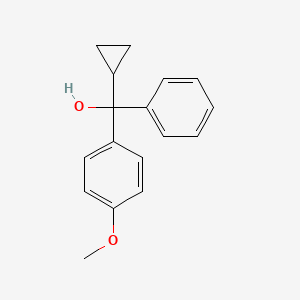

![1-[(2r)-3-(Acetylsulfanyl)-2-methylpropanoyl]-l-proline](/img/structure/B1593703.png)